3H-Cyclopenta[c]quinoline-8-carboxylic acid, 4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-, (3aR,4S,9bS)-rel-
Beschreibung
The compound 3H-Cyclopenta[c]quinoline-8-carboxylic acid, 4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-, (3aR,4S,9bS)-rel- (hereafter referred to as DCP-TQS) is a stereochemically defined cyclopentaquinoline derivative. Its structure comprises a fused cyclopentane-quinoline scaffold with a 2,4-dichlorophenyl substituent at the 4-position and a carboxylic acid group at the 8-position. The absolute stereochemistry, confirmed as (3aR,4S,9bS) via X-ray crystallography, is critical for its biological activity .
DCP-TQS is structurally related to 4BP-TQS (4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide), a potent allosteric agonist-positive allosteric modulator (ago-PAM) of α7 nicotinic acetylcholine receptors (nAChRs). The (3aR,4S,9bS) enantiomer of 4BP-TQS (GAT107) demonstrated exclusive activity in electrophysiological studies, underscoring the importance of stereochemistry in modulating receptor interactions .
Eigenschaften
IUPAC Name |
4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2/c20-11-5-6-14(16(21)9-11)18-13-3-1-2-12(13)15-8-10(19(23)24)4-7-17(15)22-18/h1-2,4-9,12-13,18,22H,3H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSUYVWZOWUVHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 3H-Cyclopenta[c]quinoline-8-carboxylic acid, 4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-, (3aR,4S,9bS)-rel- involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of catalysts and specific reagents to facilitate the formation of the desired product. Industrial production methods may employ large-scale reactors and optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the 2,4-dichlorophenyl group, using nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1. Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Recent studies have focused on its interaction with the G protein-coupled estrogen receptor (GPER), which is implicated in various cancers. In silico studies have shown that modifications to the tetrahydroquinoline scaffold can enhance binding affinity to GPER and improve growth inhibitory activity against cancer cell lines such as MCF-7 and MDA-MB-231 .
2. Structure-Activity Relationship (SAR) Studies
The structure of this compound allows for various chemical modifications that can lead to enhanced biological activity. For instance, substituents on the phenyl ring can significantly influence the compound's pharmacological profile. Research has demonstrated that specific modifications can increase selectivity and potency against cancer cells while minimizing side effects .
Biological Applications
1. Protein Interactions
The compound's mechanism of action involves its interaction with specific molecular targets within cells. Studies have indicated that it can affect various biochemical pathways by binding to proteins involved in cellular processes. This makes it a valuable tool for studying protein interactions and cellular signaling pathways .
2. Drug Development
As a building block in drug synthesis, this compound serves as a precursor for developing more complex pharmacological agents. Its unique structure allows researchers to explore new therapeutic avenues in treating diseases beyond cancer, including neurodegenerative disorders and infectious diseases .
Case Studies
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Neuroactive Compounds
- DCP-TQS and 4BP-TQS : Both target α7 nAChRs, but DCP-TQS’s dichlorophenyl group may enhance binding affinity due to increased hydrophobicity and steric bulk compared to 4BP-TQS’s bromophenyl group. The (3aR,4S,9bS) configuration is essential for ago-PAM activity, as enantiomeric inversion abolishes efficacy .
- Acridine hybrids (3b–3h): These derivatives combine cyclopentaquinoline with acridine moieties via alkyl linkers. Neuroprotection against oxidative stress is observed, with chain length (n=2–9) influencing blood-brain barrier penetration .
Anticancer Agents
- Isoindigos 3b and 3d: The 5'-chloro and 5'-bromo derivatives exhibit selective antiproliferative activity against leukemia (K562) and solid tumor cells (IC₅₀ ~1–5 μM). Halogenation at the 5'-position enhances cytotoxicity without affecting noncancerous cells .
- G1-PABA and Vb/Vc : Tested in glioblastoma models, these compounds show moderate activity (IC₅₀ ~10–50 μM). The benzodioxole ring in G1-PABA may reduce metabolic stability compared to DCP-TQS’s dichlorophenyl group .
Antimicrobial and Physicochemical Properties
- Quinolinecarboxylic acids (e.g., Compound 22, 30): 1-Methoxy-6,7-methylenedioxy analogs display broad-spectrum antimicrobial activity (MIC ~0.5–2 μg/mL against S. aureus). The carboxylic acid group is critical for bacterial topoisomerase inhibition .
- Ester derivatives (e.g., 8-ethyl ester) : Esterification of the 8-carboxylic acid (e.g., CHEMBRDG-BB 5667569) increases logP (predicted pKa ~3.82), suggesting improved membrane permeability but reduced target engagement .
Key Differentiators of DCP-TQS
Stereochemistry: The (3aR,4S,9bS) configuration is a hallmark of α7 nAChR activity, absent in nonchiral analogs like isoindigos or acridine hybrids.
Substituent Effects : The 2,4-dichlorophenyl group provides optimal hydrophobic interactions compared to methoxy or nitro groups, balancing affinity and metabolic stability.
Multifunctionality: Unlike rigid isoindigos or acridine hybrids, DCP-TQS’s flexible tetrahydrocyclopentaquinoline scaffold allows conformational adaptability in receptor binding.
Biologische Aktivität
The compound 3H-Cyclopenta[c]quinoline-8-carboxylic acid, 4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-, (3aR,4S,9bS)-rel- is a member of the quinoline family and has garnered attention due to its diverse biological activities. Quinoline derivatives are known for their pharmacological properties, including antimicrobial and anticancer effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex bicyclic structure characterized by a cyclopentaquinoline core and a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 367.25 g/mol. The presence of the dichlorophenyl substituent enhances its biological activity through potential interactions with cellular targets.
Studies have indicated that the biological activity of this compound may be attributed to several mechanisms:
- Reactive Intermediate Formation : The dichlorophenyl group can undergo bioreduction to form reactive intermediates that interact with cellular components such as proteins and nucleic acids.
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression. For instance, derivatives of quinoline have been identified as potent inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer metabolism .
- Cellular Pathway Modulation : The compound can modulate various signaling pathways within cells, potentially leading to altered cell proliferation and apoptosis.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of the compound and its derivatives:
Anticancer Activity
In a recent study evaluating the anticancer properties of quinoline derivatives, the compound demonstrated promising results against multiple leukemia cell lines. It exhibited an IC50 value as low as 0.3 μM, indicating potent cytotoxicity . The mechanism involved apoptosis induction via SIRT3 inhibition, which is crucial for cancer cell survival.
Antimicrobial Properties
The antimicrobial efficacy of this compound has also been documented. It has shown significant activity against Gram-positive and Gram-negative bacteria in vitro, suggesting its potential as a lead compound for developing new antibiotics.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Key Reference |
|---|---|---|
| Lactamization | PPA, 100–120°C, 4–6 hours | |
| Cyclocondensation | Ethanol, triethylamine, 70–80°C, 24–72h | |
| Nitro Reduction | H₂/Pd-C or Na₂S₂O₄ in aqueous ethanol |
Advanced: How can stereochemical control be achieved during the synthesis of (3aR,4S,9bS)-rel- configured cyclopenta[c]quinoline derivatives?
Methodological Answer:
Stereochemical control relies on:
- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (3aR,4S,9bS)-configured intermediates) to direct cyclization ().
- Directed C–H Functionalization : 8-Aminoquinoline directing groups enable regioselective C(sp²)−H arylation, preserving stereochemistry ().
- Catalytic Asymmetric Synthesis : Palladium catalysts with chiral ligands (e.g., BINAP) for asymmetric cyclopropanation or coupling steps ().
Critical Note : Confirming stereochemistry requires X-ray crystallography or NOESY NMR to resolve spatial arrangements ().
Basic: Which spectroscopic methods are critical for confirming the structure of 4-(2,4-dichlorophenyl)-substituted cyclopenta[c]quinoline derivatives?
Methodological Answer:
- ¹H/¹³C NMR : Key for identifying substituent patterns (e.g., 2,4-dichlorophenyl protons at δ 7.2–7.8 ppm) and cyclopenta ring protons (δ 2.5–4.0 ppm) ().
- IR Spectroscopy : Carboxylic acid C=O stretch at ~1700 cm⁻¹ and quinoline C=N absorption near 1600 cm⁻¹ ().
- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight ().
Q. Example Workflow :
Assign aromatic protons via COSY.
Use DEPT-135 to distinguish CH₂/CH₃ groups in the tetrahydro ring.
Correlate NOESY signals to confirm relative stereochemistry.
Advanced: What strategies resolve data discrepancies between computational predictions and experimental spectroscopic results?
Methodological Answer:
Discrepancies (e.g., NMR shifts or dipole moments) arise from solvent effects or conformational flexibility. Mitigation strategies include:
- Solvent Correction : Use DFT calculations with implicit solvent models (e.g., PCM for DMSO or CDCl₃).
- Dynamic Effects : Perform MD simulations to account for conformational averaging in solution ().
- Cross-Validation : Compare with X-ray structures (if available) or substitute with isotopically labeled analogs ().
Basic: How are the antibacterial activities of quinoline-carboxylic acid derivatives evaluated preclinically?
Methodological Answer:
- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains ().
- Time-Kill Assays : Assess bactericidal kinetics at 2× MIC over 24h.
- Resistance Profiling : Compare activity against wild-type vs. fluoroquinolone-resistant mutants ().
Q. Table 2: Example Bioactivity Data
| Compound | MIC (μg/mL) | Bacterial Strain | Reference |
|---|---|---|---|
| Pyridoquinoxaline 5a | 16 | S. aureus | |
| Fluoroquinolone 2 | 0.5 | E. coli |
Advanced: What mechanistic insights explain the role of the 2,4-dichlorophenyl substituent in modulating biological activity?
Methodological Answer:
- Lipophilicity Enhancement : The 2,4-dichloro group increases membrane permeability (logP ~3.5 vs. ~2.0 for unsubstituted analogs).
- Target Binding : Halogens engage in hydrophobic pockets of DNA gyrase (for antibacterials) or kinase ATP-binding sites (for antitumor agents).
- Metabolic Stability : Electron-withdrawing groups reduce oxidative metabolism, improving half-life ().
QSAR Note : Substituent Hammett constants (σ) correlate with activity; chloro groups (σ = 0.23) balance electronic and steric effects.
Basic: What are the recommended storage conditions for cyclopenta[c]quinoline-carboxylic acid derivatives?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation.
- Handling : Use desiccants (silica gel) to avoid hydrolysis of the carboxylic acid group ().
Advanced: How does the choice of catalyst influence cyclization efficiency in synthesizing these compounds?
Methodological Answer:
- PPA vs. Acidic Resins : PPA affords higher yields (>70%) but requires post-reaction neutralization. Acidic resins (e.g., Amberlyst-15) enable recyclability but lower yields (~50%).
- Palladium Catalysts : Pd(OAc)₂/AgOAc systems promote C–H activation in arylation steps (TOF up to 200 h⁻¹; ).
Optimization Tip : Screen additives (e.g., NaOAc or pivalic acid) to enhance catalyst turnover in cyclopropanation ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
